(2-Chloro-3-nitrophenyl)methanol

Übersicht

Beschreibung

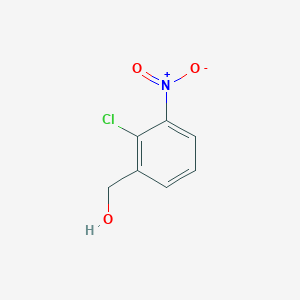

(2-Chloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It consists of a benzene ring substituted with a chlorine atom at the second position, a nitro group at the third position, and a hydroxymethyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-nitrophenyl)methanol typically involves the nitration of 2-chlorobenzyl alcohol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxymethyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-3-nitrophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

Oxidation: The major products include 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzoic acid.

Reduction: The major product is 2-chloro-3-aminophenylmethanol.

Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-nitrophenylmethanol when using sodium methoxide.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-3-nitrophenyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (2-Chloro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The nitro group and hydroxymethyl group play crucial roles in its binding affinity and specificity. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Vergleich Mit ähnlichen Verbindungen

(2-Chloro-3-nitrophenyl)methanol can be compared with other similar compounds, such as:

2-Chloro-4-nitrophenylmethanol: Similar structure but with the nitro group at the para position.

2-Bromo-3-nitrophenylmethanol: Similar structure but with a bromine atom instead of chlorine.

3-Nitrobenzyl alcohol: Lacks the chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxymethyl) groups on the benzene ring provides a unique balance of properties that can be exploited in various applications.

Biologische Aktivität

(2-Chloro-3-nitrophenyl)methanol, with the chemical formula CHClNO and CAS number 89639-98-5, has garnered attention for its biological activities, particularly in the context of bacterial inhibition and enzyme interaction. This article delves into its mechanisms of action, biochemical properties, and relevant case studies.

Target Enzyme: PqsD

The primary biological target of this compound is PqsD , an enzyme critical for the biosynthesis of signaling molecules in Pseudomonas aeruginosa, a pathogen known for its role in biofilm formation and antibiotic resistance. The compound operates through a tight-binding mode , effectively inhibiting PqsD and disrupting quorum sensing pathways, which are essential for bacterial communication and biofilm development .

Mode of Action

Upon binding to PqsD, this compound prevents the enzyme from catalyzing its reaction, leading to a significant reduction in the production of signal molecules such as HHQ and PQS. This inhibition results in decreased biofilm formation and enhanced anti-biofilm activity .

Structure-Activity Relationship

Recent studies have established a structure-activity relationship (SAR) for derivatives of this compound. Variations in the chemical structure influence the potency and efficacy of these compounds against PqsD. For instance, specific modifications can enhance binding affinity and improve in vivo efficacy .

Stability and Temporal Effects

Laboratory investigations indicate that the stability of this compound under various conditions affects its long-term biological activity. The compound demonstrates sustained inhibition of PqsD over time, which is crucial for maintaining its anti-biofilm properties .

Cellular Effects

In cellular assays, this compound has shown significant effects on Pseudomonas aeruginosa, including:

- Inhibition of Biofilm Formation : The compound effectively reduces biofilm density by disrupting cell-to-cell signaling.

- Toxicity Assessment : At lower concentrations, it exhibits minimal toxicity while maintaining its inhibitory effects on bacterial growth .

In Vitro Studies

A series of in vitro experiments have demonstrated that this compound derivatives possess varying degrees of inhibitory activity against recombinant PqsD. These studies employed techniques such as isothermal titration calorimetry (ITC) and molecular docking to elucidate binding interactions and affinities .

Animal Model Research

Dosage-dependent effects were observed in animal models, where lower doses effectively inhibited biofilm formation without significant adverse effects. This suggests potential therapeutic applications in treating infections caused by Pseudomonas aeruginosa while minimizing toxicity.

Eigenschaften

IUPAC Name |

(2-chloro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCPJIDJALBRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568747 | |

| Record name | (2-Chloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-98-5 | |

| Record name | (2-Chloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.